molecular formula C15H15N5O B14185331 Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-24-5

Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-

Cat. No.: B14185331
CAS No.: 858117-24-5
M. Wt: 281.31 g/mol
InChI Key: GNTBUBYNPJOYFC-UHFFFAOYSA-N
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Description

Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrrolo[2,3-b]pyridine moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- typically involves the reaction of appropriate pyridine and pyrrolo[2,3-b]pyridine derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolo[2,3-b]pyridine rings using halogenated derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development. They can interact with various biological targets, including enzymes and receptors.

Medicine

In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. They may act as inhibitors or activators of specific biological pathways, offering new avenues for treatment.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-pyridinylmethyl)-N’-(1H-indol-3-ylmethyl)-
  • Urea, N-(2-pyridinylmethyl)-N’-(1H-benzimidazol-2-ylmethyl)-
  • Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-

Uniqueness

Compared to these similar compounds, Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- stands out due to its specific structural features, which may confer unique chemical reactivity and biological activity. The presence of both pyridine and pyrrolo[2,3-b]pyridine rings allows for diverse interactions and applications.

Properties

CAS No.

858117-24-5

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)urea

InChI

InChI=1S/C15H15N5O/c21-15(20-10-12-4-1-2-6-16-12)19-9-11-8-18-14-13(11)5-3-7-17-14/h1-8H,9-10H2,(H,17,18)(H2,19,20,21)

InChI Key

GNTBUBYNPJOYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)NCC2=CNC3=C2C=CC=N3

Origin of Product

United States

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